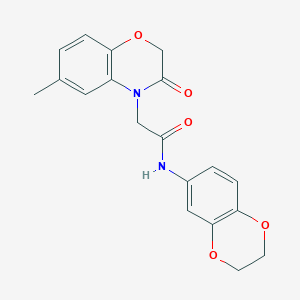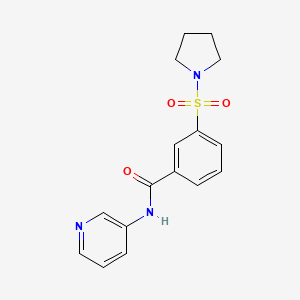![molecular formula C16H15FN4O3 B5503515 7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under investigation belongs to the class of spirocyclic compounds, which are notable for their diverse range of biological activities and chemical properties. These compounds have been studied for various applications due to their unique structural features.
Synthesis Analysis
Spirocyclic compounds like the one are typically synthesized through reactions that allow for the formation of the spiro linkage, connecting two cyclic structures. The synthesis approaches vary but often involve key steps like cyclization reactions, ring closure, and functional group transformations. For instance, the synthesis of similar spiro compounds has been reported using Mn(III)-based oxidation and other cyclization techniques, demonstrating the complex nature of synthesizing these structures (Huynh, Nguyen, & Nishino, 2017).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their two cyclic systems connected through a single spiro atom. X-ray diffraction studies provide information on the crystal class, space group, and molecular conformations, such as the planar, envelope, or chair conformations, which are crucial for understanding the compound's chemical behavior and interactions (Manjunath et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
The synthesis of spiro compounds, including diazaspiro[4.4]nonane derivatives, has been explored for their potent antibacterial and antimicrobial properties. For instance, a study by Culbertson et al. (1990) developed fluoroquinolone antibacterials with substitutions at the 7-position, showing significant Gram-positive and Gram-negative activity, illustrating the potential of these compounds in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990). Similarly, Krolenko et al. (2016) synthesized substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, demonstrating their ability to inhibit the growth of Candida albicans and other Gram-positive microorganisms (Krolenko, Vlasov, Vlasova, & Zhuravel, 2016).
Hypoglycemic Activity
The compound and its structural relatives have also been investigated for their hypoglycemic potential. A study by Iqbal et al. (2012) on spiroimidazolidine-2,4-diones revealed significant hypoglycemic activity in male albino rats, showcasing the therapeutic potential of these compounds in diabetes management (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Synthesis of Heterocyclic Compounds
Further, the structural framework of diazaspiro[4.4]nonane derivatives serves as a scaffold for the synthesis of various heterocyclic compounds. Huynh, Nguyen, and Nishino (2017) reported a Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the utility of these compounds in constructing complex molecular architectures with potential medicinal applications (Huynh, Nguyen, & Nishino, 2017).
Anticancer Activity
Anticancer activity is another significant area of application. Aremu et al. (2017) synthesized a range of pyrimidine diones, testing them for their antibacterial and anticancer activity. Their findings highlighted the potent anticancer properties of these compounds, suggesting their relevance in developing new therapeutic agents (Aremu, Gopaul, Kadam, Singh, Mocktar, Singh, & Koorbanally, 2017).
Wirkmechanismus
Zukünftige Richtungen
Given the wide range of bioactivity exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .
Eigenschaften
IUPAC Name |
7-(3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-9-2-3-10-18-12(13(17)21(10)7-9)14(23)20-5-4-16(8-20)6-11(22)19-15(16)24/h2-3,7H,4-6,8H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPCPOOQIZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)N3CCC4(C3)CC(=O)NC4=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)




![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)
